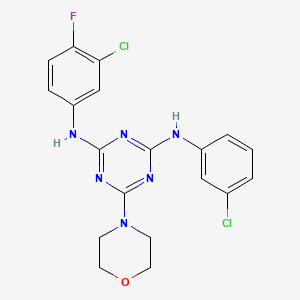

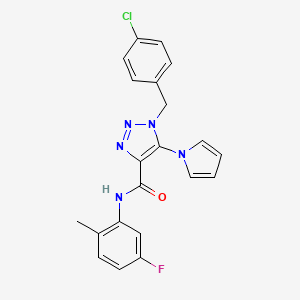

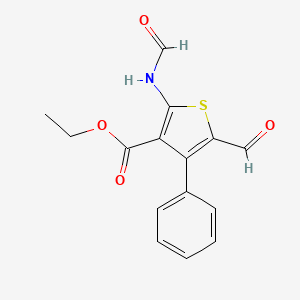

![molecular formula C18H15N3O2S3 B2850264 5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 896678-94-7](/img/structure/B2850264.png)

5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are N-heterocyclic compounds that have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves multiple steps starting from commercially available substances . The process usually involves the design and synthesis of novel analogues, which are then characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using techniques such as NMR and HRMS . The structure-activity relationships (SAR) of these compounds are often studied to understand the key structural units for their inhibitory potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve a cascade approach and a sequence of reactions such as Knoevenagel condensation, Michael addition, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized using techniques such as NMR and IR spectroscopy .Aplicaciones Científicas De Investigación

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, a class of compounds to which our compound belongs, have demonstrated high antitumor activities . This suggests that our compound could potentially be used in the development of new anticancer drugs.

Antibacterial Activity

Compounds similar to ours have shown good activity against E. coli . This indicates that our compound could be used in the development of new antibacterial agents, particularly against Gram-negative bacteria.

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have also demonstrated anti-inflammatory activities . This suggests that our compound could potentially be used in the treatment of inflammatory diseases.

Design of New Medicines

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes our compound a promising scaffold for the design of new medicines.

5-HT2A Receptor Antagonists

5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, which are structurally similar to our compound, have been prepared for evaluation as 5-HT2A receptor antagonists . This suggests that our compound could potentially be used in the development of new treatments for disorders related to the 5-HT2A receptor, such as depression and anxiety.

Materials Science

Thiazolothiazoles, which are structurally similar to our compound, have become of interest to materials science . This suggests that our compound could potentially be used in the development of new materials.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S3/c1-2-14-8-9-16(24-14)26(22,23)21-13-6-3-5-12(11-13)17-20-15-7-4-10-19-18(15)25-17/h3-11,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKWGDIPEMFQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

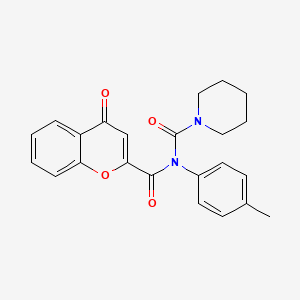

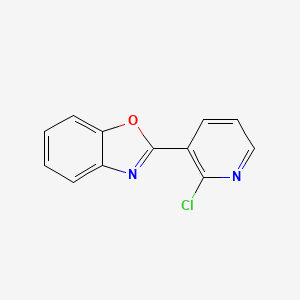

![(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2850186.png)

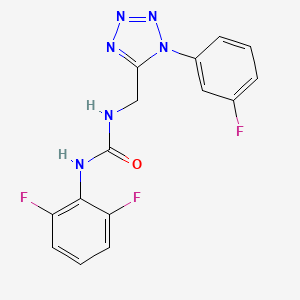

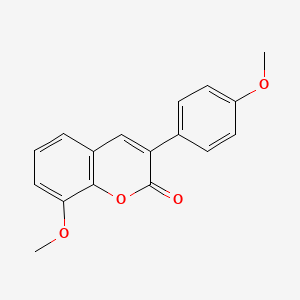

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2850201.png)

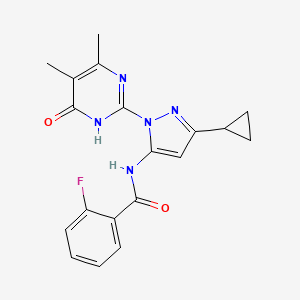

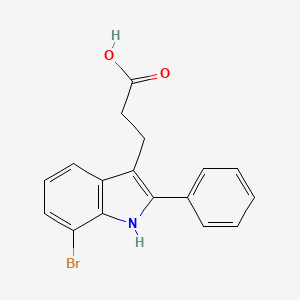

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2850204.png)